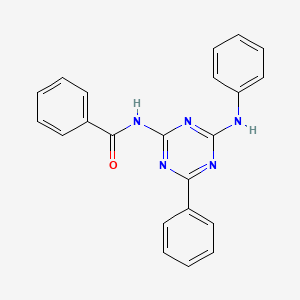
N-(4-Anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a benzamide group attached to the triazine ring, along with phenyl and phenylamino substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate nitrile or amidine precursors under acidic or basic conditions.
Introduction of Phenyl and Phenylamino Groups: The phenyl and phenylamino groups can be introduced via nucleophilic aromatic substitution reactions, where aniline derivatives react with the triazine core.
Attachment of the Benzamide Group: The final step involves the acylation of the triazine derivative with benzoyl chloride or benzamide under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
科学的研究の応用
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Agrochemicals: The compound has been investigated for its potential use as a pesticide or herbicide, targeting specific pests or weeds.
作用機序
The mechanism of action of N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, the compound may inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The specific pathways involved can vary depending on the application and target organism.
類似化合物との比較
Similar Compounds
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)acetamide: Similar structure with an acetamide group instead of benzamide.
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)thiourea: Contains a thiourea group instead of benzamide.
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)urea: Contains a urea group instead of benzamide.
Uniqueness
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide group, in particular, contributes to its potential as a versatile compound in various applications, distinguishing it from other similar triazine derivatives.
特性
CAS番号 |
59693-84-4 |
|---|---|
分子式 |
C22H17N5O |
分子量 |
367.4 g/mol |
IUPAC名 |
N-(4-anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C22H17N5O/c28-20(17-12-6-2-7-13-17)26-22-25-19(16-10-4-1-5-11-16)24-21(27-22)23-18-14-8-3-9-15-18/h1-15H,(H2,23,24,25,26,27,28) |
InChIキー |
HTODDXQBGVAPTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


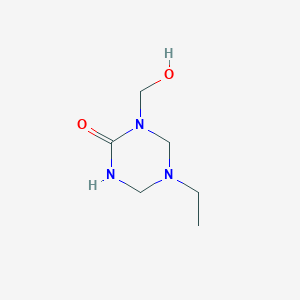
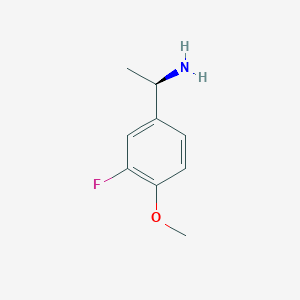
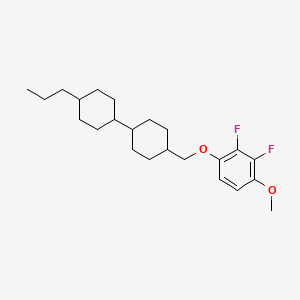



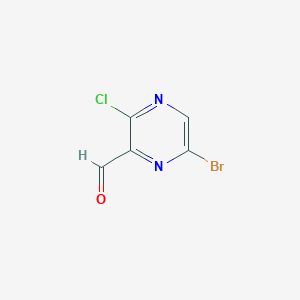
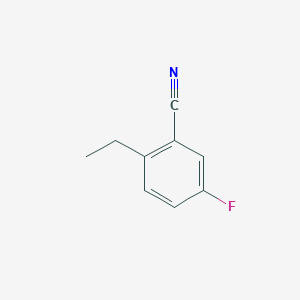
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
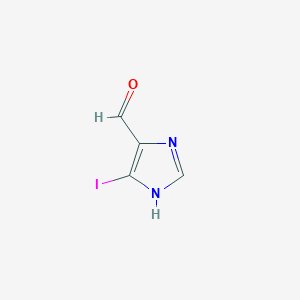



![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)
